REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:12][C:13](N)=[O:14]>>[Cl:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:12][C:13](=[O:14])[NH:1]2)=[CH:7][CH:8]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)Cl
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Name
|
|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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NC(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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CUSTOM
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Details
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the resulting mass was triturated well with water
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Type
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FILTRATION
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Details
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The product was collected by filtration (2.30 g, 100%)
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C2C(NC(NC2=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |